molecular formula C14H23ClN2O3 B4149297 2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride

2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B4149297
M. Wt: 302.80 g/mol
InChI Key: ORHDKQFRHFWEKR-UHFFFAOYSA-N
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Description

2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride is an organic compound with the molecular formula C14H23ClN2O3. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a butylamino group, a methoxyphenoxy group, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with formaldehyde and butylamine to form the intermediate compound, which is then reacted with chloroacetyl chloride to produce the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(butylamino)methyl]-2-methoxyphenoxy}acetamide
  • 2-{5-[(butylamino)methyl]-2-methoxyphenoxy}ethanol
  • 2-{5-[(butylamino)methyl]-2-methoxyphenoxy}propanoic acid

Uniqueness

2-[5-(Butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Properties

IUPAC Name

2-[5-(butylaminomethyl)-2-methoxyphenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-3-4-7-16-9-11-5-6-12(18-2)13(8-11)19-10-14(15)17;/h5-6,8,16H,3-4,7,9-10H2,1-2H3,(H2,15,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHDKQFRHFWEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)OC)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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